
N,N-Dibutyl-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-1,1,1-trimethylsilanamine: is an organosilicon compound with the molecular formula C14H33NSi. It is a derivative of silanamine, where the nitrogen atom is bonded to two butyl groups and a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-1,1,1-trimethylsilanamine can be synthesized through the reaction of dibutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(C4H9)2NH+(CH3)3SiCl→(C4H9)2NSi(CH3)3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various silyl-substituted amines.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N,N-Dibutyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a silylating agent to protect functional groups during chemical synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-1,1,1-trimethylsilanamine involves its ability to form stable bonds with various functional groups. The trimethylsilyl group provides steric hindrance, protecting the nitrogen atom and allowing selective reactions. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of surface properties in materials science.
Comparison with Similar Compounds
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibutyl-1,1,1-triethylsilanamine
Comparison: N,N-Dibutyl-1,1,1-trimethylsilanamine is unique due to its longer butyl chains compared to the ethyl or methyl groups in similar compounds. This results in different steric and electronic properties, making it suitable for specific applications where bulkier substituents are required. The compound’s reactivity and stability are also influenced by the length of the alkyl chains, providing distinct advantages in certain chemical reactions and industrial processes.
Properties
CAS No. |
3553-86-4 |
|---|---|
Molecular Formula |
C11H27NSi |
Molecular Weight |
201.42 g/mol |
IUPAC Name |
N-butyl-N-trimethylsilylbutan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-6-8-10-12(11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChI Key |
HBJBDCQZMCBJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


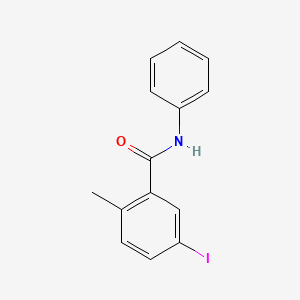
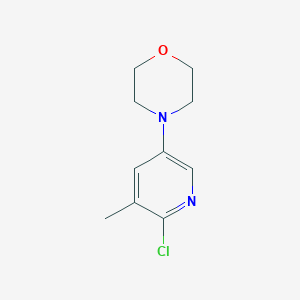
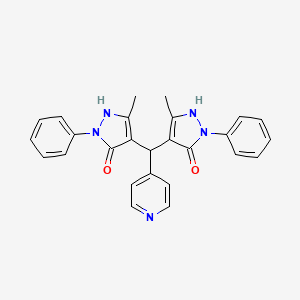
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

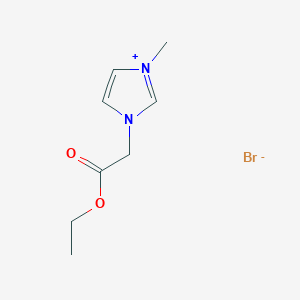
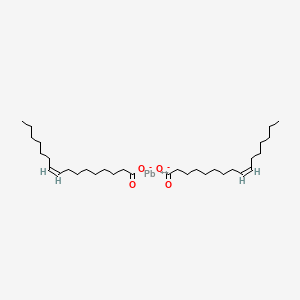

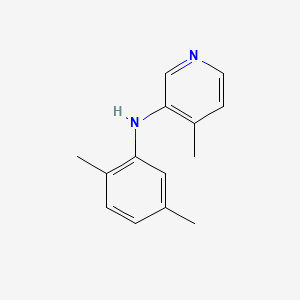
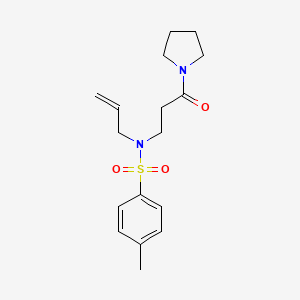
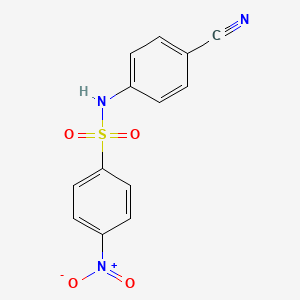
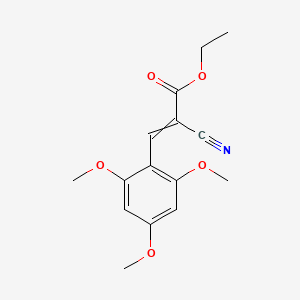
![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
